molecular formula C24H27N5O4 B2377065 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid CAS No. 1009298-69-4

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid

Cat. No. B2377065
CAS RN: 1009298-69-4
M. Wt: 449.511
InChI Key: NGXAJVNTIQZDCB-HOTGVXAUSA-N
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Description

The compound “3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid” is a pyrimidine derivative with the CAS Number: 1009298-69-4 . It has a molecular weight of 449.51 . The IUPAC name for this compound is 3-(2,4-bis((S)-3-methylmorpholino)pyrido[2,3-d]pyrimidin-7-yl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H27N5O4/c1-15-13-32-10-8-28(15)22-19-6-7-20(17-4-3-5-18(12-17)23(30)31)25-21(19)26-24(27-22)29-9-11-33-14-16(29)2/h3-7,12,15-16H,8-11,13-14H2,1-2H3,(H,30,31)/t15-,16-/m0/s1 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 449.51 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activities

  • A study by Su et al. (1986) discusses the synthesis of pyrido[2,3-d]pyrimidines and their significant anticancer activity in vitro and in vivo, highlighting the therapeutic potential of compounds within this class (Su et al., 1986).

Novel Compounds and Synthesis Methods

  • Mekky et al. (2021) reported on the synthesis of new piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), demonstrating the versatility of pyrido[2,3-d]pyrimidine derivatives in creating novel compounds (Mekky et al., 2021).
  • Teimouri and Bazhrang (2006) developed a simple and efficient synthesis for furopyrimidinone derivatives, indicating the utility of pyrido[2,3-d]pyrimidine-related compounds in synthesizing diverse chemical structures (Teimouri & Bazhrang, 2006).

Anticancer and Antitumor Agents

  • Gangjee et al. (2005) synthesized compounds using the pyrrolo[2,3-d]pyrimidine scaffold, showing potent inhibitory activity against both human dihydrofolate reductase and thymidylate synthase, indicating the potential for anticancer applications (Gangjee et al., 2005).

Novel Analogue Synthesis

  • Pierce et al. (2010) synthesized novel LY333531 analogues using a pyrimidin-2,4(1H,3H)-dione structure, showcasing the pyrido[2,3-d]pyrimidine's relevance in developing new pharmaceutical agents (Pierce et al., 2010).

Chemoselective Synthesis

  • Kabri et al. (2012) reported a one-pot chemoselective bis(Suzuki–Miyaura cross-coupling) reaction for the pyrido[1,2-a]pyrimidin-4-one series, demonstrating the compound's utility in advanced chemical synthesis techniques (Kabri et al., 2012).

Antimicrobial Activities

  • Sabry et al. (2013) synthesized a series of pyrimidine-triazole derivatives with antimicrobial activities, indicating the potential of pyrido[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Sabry et al., 2013).

properties

IUPAC Name

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-15-13-32-10-8-28(15)22-19-6-7-20(17-4-3-5-18(12-17)23(30)31)25-21(19)26-24(27-22)29-9-11-33-14-16(29)2/h3-7,12,15-16H,8-11,13-14H2,1-2H3,(H,30,31)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXAJVNTIQZDCB-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)O)N5CCOCC5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)O)N5CCOC[C@@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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